2-Chloro-4,6-dinitroaniline
Overview
Description
2-Chloro-4,6-dinitroaniline is a chemical compound with the molecular formula C6H4ClN3O4 . It is a derivative of dinitroaniline, which can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or by acid hydrolysis of 2,4-dinitroacetanilide .
Synthesis Analysis
The synthesis of this compound involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid. This process yields pure products in good yield . The chlorination process yields this compound by reacting 2,4-dinitroaniline with potassium chlorate in hydrochloric acid .Molecular Structure Analysis
The molecular weight of this compound is 217.567 . The compound exists in three polymorphic forms, which can be separated based on their mechanical properties .Chemical Reactions Analysis
The hydrolysis of this compound has been studied . The presence of superstructure and the impact of solvent on the formation of different forms in the simple trimorphic system of 6-chloro-2,4-dinitroaniline (CDA) are also investigated .Physical And Chemical Properties Analysis
This compound has a melting point of 157-159 °C and a boiling point of 280°C. Its density is estimated to be 2.0410 and its refractive index is estimated to be 1.6000 .Scientific Research Applications
Thermochemical Properties
A study by Silva et al. (2010) focuses on the thermochemical properties of 2-chloro-4,6-dinitroaniline. They derived the standard molar enthalpies of formation in both gaseous and crystalline phases. The standard molar enthalpies of sublimation were also calculated, providing critical data for understanding the compound's thermochemical behavior (Silva et al., 2010).
Analytical Chemistry and Environmental Monitoring
Krämer et al. (2008) developed rat monoclonal antibodies for 2,4-dinitroaniline and 2,6-dinitroaniline, which are relevant for detecting this compound in environmental samples. These antibodies were used in competitive enzyme-linked immunosorbent assays (ELISAs) for sensitive analysis in water and soil, contributing to environmental surveillance monitoring (Krämer et al., 2008).
Chemical Synthesis
A study by Konecny and Wenger (1972) discusses the diazotization of this compound in concentrated sulfuric acid, significantly catalyzed by water. This research provides insights into the chemical reactivity and potential applications in synthetic chemistry (Konecny & Wenger, 1972).
Crystallography and Polymorphism
Bag et al. (2012) explored the crystal structure and mechanical behavior of 6-chloro-2,4-dinitroaniline, a related compound. This study reveals the relationship between crystal structure and mechanical properties, which is vital for assessing the material's suitability in various applications (Bag et al., 2012).
Explosive Properties
Research by Mehilal et al. (2001) involved synthesizing new derivatives of 4,6-dinitrobenzofuroxan, including compounds related to this compound. They characterized these compounds and evaluated their explosive properties, indicating potential applications in materials science (Mehilal et al., 2001).
Herbicide Research
Parka and Soper (1977) discussed the mode of action of dinitroaniline herbicides, including 2,6-dinitroaniline, closely related to this compound. This research helps understand how these compounds affect plant growth, potentially guiding their use in agriculture (Parka & Soper, 1977).
Mechanism of Action
Target of Action
2-Chloro-4,6-dinitroaniline is a type of aromatic compound . It is primarily used as an intermediate in the manufacture of dyes
Mode of Action
The first enzyme in the this compound degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group .
Biochemical Pathways
It is known that the compound can affect the growth and development of certain organisms . For example, continuous exposure of zebrafish to 2-bromo-4,6-dinitroanilin, a similar compound, causes alterations in gene transcription in the early life stages and reproductive dysfunction in the F1 generation .
Pharmacokinetics
It is known that the compound has a melting point of 157-159 °c and a boiling point of 280°c .
Result of Action
It is known that the compound has aquatic toxicity properties .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For example, the presence of superstructure and the impact of solvent on the formation of different forms in the simple trimorphic system of 6-chloro-2,4-dinitroaniline (a similar compound) have been investigated .
Safety and Hazards
Future Directions
The formation of different forms in the simple trimorphic system of 6-chloro-2,4-dinitroaniline (CDA) has been investigated . The experiment was carried out as part of sorting three forms of CDA. The results showed that superstructures on form I resulted from combining anti-solvent crystallization and slow evaporative crystallization .
properties
IUPAC Name |
2-chloro-4,6-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIICYSGQGXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063062 | |
Record name | 2-Chloro-4,6-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3531-19-9 | |
Record name | 6-Chloro-2,4-dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3531-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2,4-dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003531199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-chloro-4,6-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-4,6-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,6-dinitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORO-2,4-DINITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ874UC2KK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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